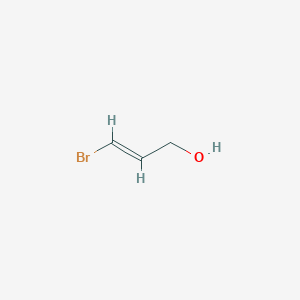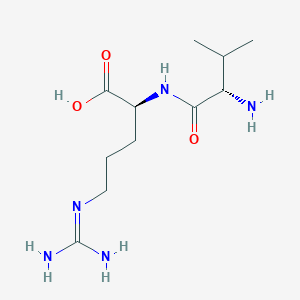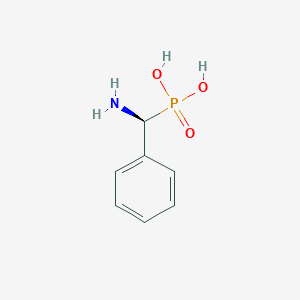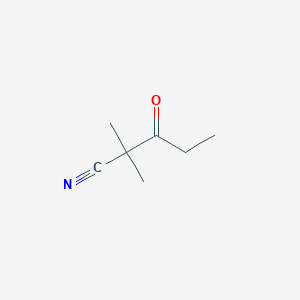
5,6,7,8-Tetrahydrocinnoline
Overview
Description
5,6,7,8-Tetrahydrocinnoline is a chemical compound . It is related to 3-chloro-5,6,7,8-tetrahydrocinnoline, which has a molecular weight of 168.63 , and this compound-3-carboxylic acid hydrochloride, which has a molecular weight of 214.65 .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinolines and quinolines has been studied . The condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-l,2-pyran with acetal and ethyl orthoformate was studied. The condensation products react with ammonia on γ-aluminum oxide to form the corresponding tetrahydroquinolines .Molecular Structure Analysis
The molecular structure of this compound is related to that of 3-chloro-5,6,7,8-tetrahydrocinnoline, which has the InChI code 1S/C8H9ClN2/c9-8-5-6-3-1-2-4-7 (6)10-11-8/h5H,1-4H2 , and this compound-3-carboxylic acid hydrochloride, which has the InChI code 1S/C9H10N2O2.ClH/c12-9 (13)8-5-6-3-1-2-4-7 (6)10-11-8;/h5H,1-4H2, (H,12,13);1H .Physical And Chemical Properties Analysis
The physical form of 3-chloro-5,6,7,8-tetrahydrocinnoline is oil , while this compound-3-carboxylic acid hydrochloride is a powder .Scientific Research Applications
Chemical Synthesis and Structural Studies
- Ring Enlargement Products from Isoxazolidinone and Azirines : 5,6,7,8-Tetrahydro-4H-1,2,5-oxadiazocin-6-ones are obtained through a ring enlargement reaction of 3-isoxazolidinone with 3-amino-2H-azirines. The structural conformation of these products, particularly the eight-membered ring with a trans-amide group, is of significant interest and has been confirmed through X-ray crystallography (Hostettler et al., 1986).
- Synthesis of Polycyclic Tetrahydrocinnoline Structures : Intramolecular [4 + 2]-cycloaddition of heteroallene salts yields structurally complex tetracyclic 1,2,3,4-tetrahydrocinnoline products, containing an N-aminoiminium motif. These structures form as a mixture of two diastereomers, highlighting the synthetic versatility of 5,6,7,8-tetrahydrocinnoline in complex molecular architectures (Dhakal, Ivancic, & Brewer, 2018).
Biological Activity and Pharmacology
- Conformational Flexibility in Biopterin Derivatives : The conformational flexibility of 5,6,7,8-tetrahydrobiopterin, a variant of tetrahydrocinnoline, is crucial for its biological activity. Molecular dynamical simulations indicate sufficient conformational flexibility in these molecules, which might influence their unique biological properties (Estelberger, Mlekusch, & Reibnegger, 1995).
- Synthesis of Amino-Substituted Derivatives : The method of preparing amino-substituted 5,6,7,8-tetrahydroquinolines and tetrahydroisoquinolines involves catalytic hydrogenation, demonstrating the potential of these derivatives in pharmaceutical development (Skupinska, McEachern, Skerlj, & Bridger, 2002).
Novel Compounds and Potential Applications
- Potential as Anti-inflammatory and Antibacterial Agents : Tetrazolo[1,5-a]quinoline derivatives, structurally related to tetrahydrocinnoline, have shown promise as anti-inflammatory and antibacterial agents. The synthesis and pharmacological evaluation of these compounds highlight the potential therapeutic applications of tetrahydrocinnoline analogs (Bekhit, El-Sayed, Aboulmagd, & Park, 2004).
Safety and Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-6-9-10-8/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWMMBNNMMYAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902746 | |
| Record name | NoName_3298 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



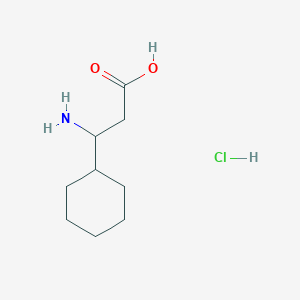
![4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine](/img/structure/B3263571.png)
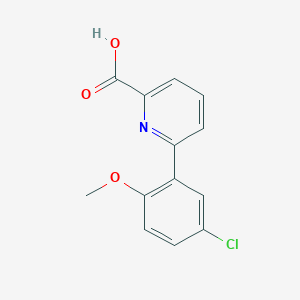
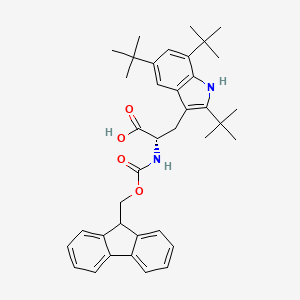
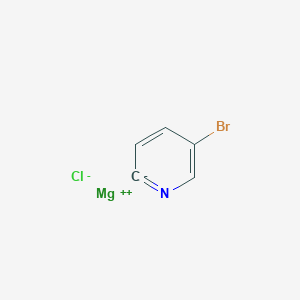
![N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide](/img/structure/B3263587.png)
